

(Z)-Indirubin-d8: A Technical Guide to its Analysis, Purity, and Application

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Compound of Interest

Compound Name: (Z)-Indirubin-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(Z)-Indirubin-d8**, a deuterated analog of the biologically active molecule Indirubin. Given its importance as an internal standard in pharmacokinetic and metabolic studies, a thorough understanding of its analytical characterization is crucial. This document details the certificate of analysis, purity, experimental protocols for its quantification, and its role in relevant signaling pathways.

Certificate of Analysis and Purity

The quality and purity of **(Z)-Indirubin-d8** are paramount for its use as a reference standard. The following tables summarize the key specifications from a representative Certificate of Analysis for Lot GR-13-199.[\[1\]](#)

Table 1: General Specifications

Parameter	Specification
Product Name	(Z)-Indirubin-d8 (major)
Lot Number	GR-13-199
CAS Number	906748-38-7 (labeled), 479-41-4 (unlabeled)
Molecular Formula	C ₁₆ H ₂ D ₈ N ₂ O ₂
Molecular Weight	270.32 g/mol
Appearance	Burgundy Solid
Test Date	June 21, 2019
Retest Date	June 21, 2024

Table 2: Purity and Isotopic Abundance

Analysis	Method	Result
Purity	HPLC	99.4%
Isotopic Purity	Mass Spectrometry	>98% atom D

Experimental Protocols

Accurate quantification and characterization of **(Z)-Indirubin-d8**, and by extension the unlabeled Indirubin, rely on robust analytical methodologies. The following sections detail the typical experimental protocols for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of **(Z)-Indirubin-d8**. While specific parameters can vary, a general protocol is outlined below, based on methods used for Indirubin and its derivatives.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 3: HPLC Method Parameters

Parameter	Description
Instrumentation	HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	A gradient of acetonitrile and water (both may contain 0.1% formic acid).
Flow Rate	1.0 mL/min
Injection Volume	10 µL[1]
Detection Wavelength	290 nm
Column Temperature	25 °C
Sample Preparation	The sample is dissolved in a suitable solvent such as DMSO or methanol.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and isotopic purity of **(Z)-Indirubin-d8**. It is also the core of sensitive quantitative methods when coupled with liquid chromatography (LC-MS/MS).

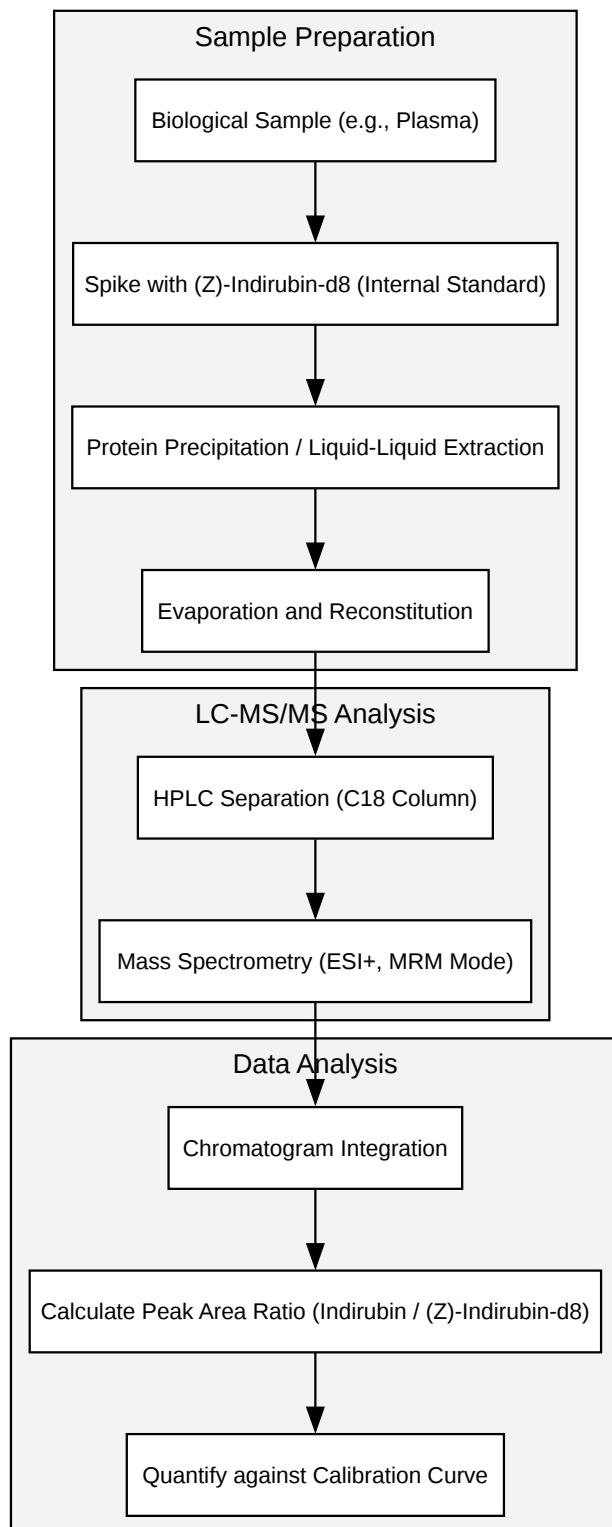
Table 4: ESI-MS Method Parameters

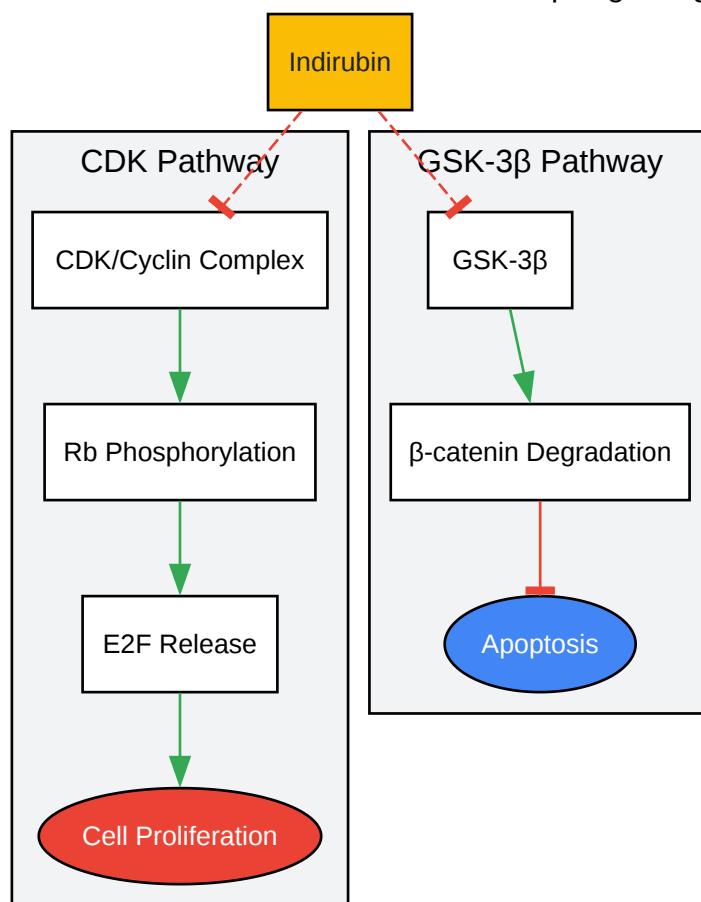
Parameter	Description
Instrumentation	A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Ionization Mode	Positive (ESI+)
Mass Analyzer	Time-of-Flight (TOF) or Quadrupole
Data Acquisition	Full scan mode for identity confirmation. Multiple Reaction Monitoring (MRM) for quantification.
Sample Infusion	Direct infusion or via an LC system.

Application in Quantitative Bioanalysis

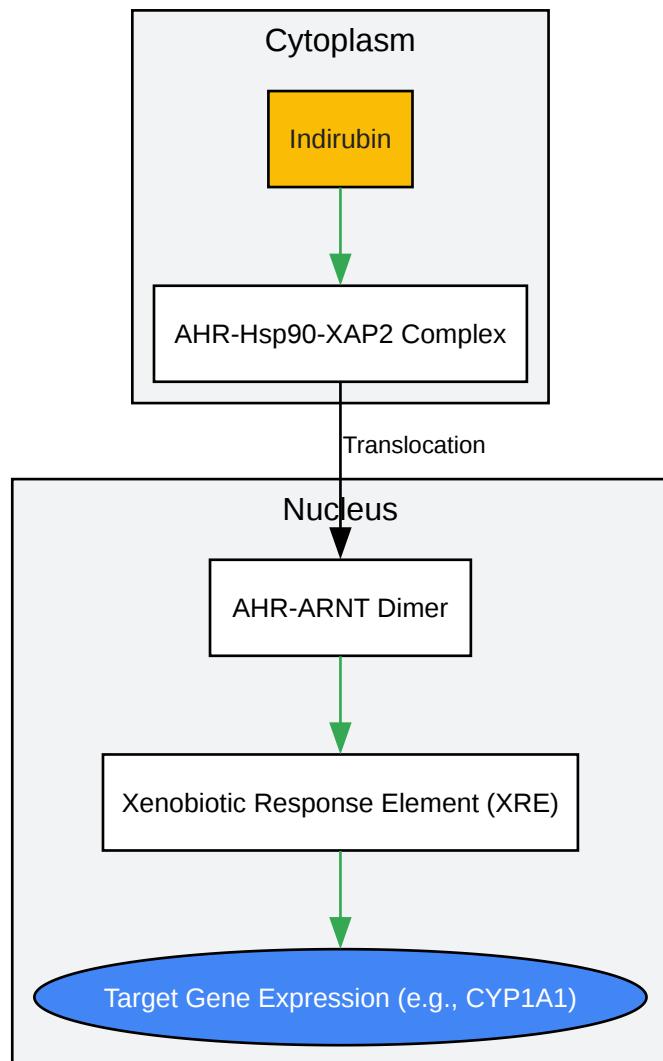
(Z)-Indirubin-d8 is primarily utilized as an internal standard for the accurate quantification of Indirubin in complex biological matrices such as plasma, urine, or cell lysates. The following workflow outlines its use in a typical LC-MS/MS bioanalytical method.

Experimental Workflow for Indirubin Quantification using (Z)-Indirubin-d8



Indirubin Inhibition of CDK and GSK-3 β Signaling

Indirubin as an Agonist of the Aryl Hydrocarbon Receptor (AHR)

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